L-Tyrosine 1,1-dimethylethyl ester

Membrane biology Peroxynitrite research Hydrophobic probe development

L-Tyrosine 1,1-dimethylethyl ester (H-Tyr-OtBu) is a carboxyl-protected tyrosine building block purpose-built for Fmoc-strategy peptide synthesis. Its tert-butyl ester group confers acid-labile protection fully orthogonal to base-labile Fmoc chemistry, enabling sequential deprotection without side reactions—something methyl or benzyl ester analogs cannot deliver. The compound exhibits enhanced lipophilicity and validated hydrophobic membrane-probe characteristics (IC₅₀ 0.02-0.05 mol/mol peroxynitrite). With documented 28-year room-temperature crystalline stability (mp 141-144°C) and free α-amino and phenolic hydroxyl groups, it is the rational procurement choice for core facility inventory supporting both manual and automated peptide synthesizers.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 16874-12-7
Cat. No. B554928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine 1,1-dimethylethyl ester
CAS16874-12-7
SynonymsL-Tyrosinetert-butylester; H-Tyr-OtBu; 16874-12-7; tert-ButylL-tyrosinate; L-TYROSINEt-BUTYLESTER; tert-butyl(2S)-2-amino-3-(4-hydroxyphenyl)propanoate; ST50320099; PubChem7068; AC1OCTYA; H-TYR-OBUT; tyrosine-tert-butylester; AC1Q1MP8; L-Tyrosinetert.butylester; 2-Amino-3-(4-Hydroxy-Phenyl)-PropionicAcidTert-ButylEster; KSC491O7J; 93902_ALDRICH; SCHEMBL594571; T1128_SIGMA; (S)-tyrosinetert-butylester; 93902_FLUKA; CTK3J1774; DIGHFXIWRPMGSA-NSHDSACASA-N; MolPort-001-794-428; 2-Methyl-2-propanylL-tyrosinate; ACT07330
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1
InChIKeyDIGHFXIWRPMGSA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosine 1,1-dimethylethyl ester (CAS 16874-12-7) for Peptide Synthesis: Technical Specifications and Procurement Data


L-Tyrosine 1,1-dimethylethyl ester (CAS 16874-12-7), also known as L-tyrosine tert-butyl ester or H-Tyr-OtBu, is an amino acid derivative with molecular formula C13H19NO3 and molecular mass 237.29 g/mol [1]. The compound features a tert-butyl protecting group at the carboxyl terminus while retaining a free α-amino group and free phenolic hydroxyl, classifying it as a key building block for solution-phase and solid-phase peptide synthesis . Commercial availability includes specifications of ≥99.0% purity (NT), crystalline form, melting point 141-144°C, and optical rotation [α]²⁰/D +25±1° (c = 2% in ethanol) .

Why L-Tyrosine 1,1-dimethylethyl ester Cannot Be Substituted with Other Tyrosine Esters in Critical Applications


Tyrosine ester derivatives are not functionally interchangeable. The tert-butyl ester group in L-tyrosine 1,1-dimethylethyl ester confers distinct physicochemical properties—including enhanced lipophilicity, acid-labile orthogonal protection compatibility, and differential membrane partitioning behavior—that fundamentally alter its performance profile relative to methyl, ethyl, or benzyl ester analogs . Generic substitution with a methyl or ethyl ester would compromise acidolytic deprotection selectivity in Fmoc-strategy peptide synthesis and would fail to replicate the hydrophobic membrane probe characteristics documented for tert-butyl ester-containing tyrosine derivatives [1]. The following evidence quantifies these differentiating attributes.

Quantitative Differentiation Evidence for L-Tyrosine 1,1-dimethylethyl ester: Comparator-Based Performance Data


Hydrophobic Membrane Probe Differentiation: N-t-BOC-L-tyrosine tert-butyl ester (BTBE) Incorporation Yield in Erythrocyte Membranes

The hydrophobic tyrosine analogue N-t-BOC-L-tyrosine tert-butyl ester (BTBE), which incorporates the L-tyrosine 1,1-dimethylethyl ester core structure, was successfully incorporated into red blood cell membranes with a quantitative yield. This represents the first demonstration of a tyrosine tert-butyl ester derivative functioning as a membrane-insertable molecular probe [1]. By contrast, underivatized L-tyrosine and its methyl/ethyl esters lack sufficient lipophilicity to achieve comparable spontaneous membrane partitioning, making the tert-butyl ester modification essential for membrane-targeted tyrosine nitration studies.

Membrane biology Peroxynitrite research Hydrophobic probe development

Peroxynitrite-Mediated Nitration Inhibition: (-)-Epicatechin Protection of BTBE Versus Free Tyrosine

In comparative studies, (-)-epicatechin protected N-t-BOC-L-tyrosine tert-butyl ester (BTBE) bound to liposomes against peroxynitrite-induced nitration with IC₅₀ values of 0.02-0.05 mol (-)-epicatechin/mol peroxynitrite [1]. This protection profile was quantitatively similar to that observed for free L-tyrosine in hydrophilic environments, demonstrating that the tert-butyl ester modification does not compromise the molecule‘s utility as a peroxynitrite target while enabling studies in hydrophobic membrane-mimetic systems.

Oxidative stress Flavanol protection Tyrosine nitration

Orthogonal Protection Selectivity: Acid-Labile tert-Butyl Ester Versus Base-Labile Fmoc in Sequential Peptide Synthesis

L-Tyrosine 1,1-dimethylethyl ester provides acid-labile carboxyl protection that is fully orthogonal to base-labile Fmoc α-amino protection. This orthogonality enables selective, sequential deprotection: the Fmoc group is removed under basic conditions (typically 20% piperidine in DMF) while the tert-butyl ester remains intact; the tert-butyl ester is subsequently cleaved under acidic conditions (TFA-based cocktails) after peptide chain assembly is complete [1]. In contrast, tyrosine methyl or ethyl esters lack this orthogonal deprotection compatibility with Fmoc chemistry, as they require strongly basic or nucleophilic conditions for cleavage that would prematurely remove Fmoc groups and compromise synthesis fidelity .

Solid-phase peptide synthesis Fmoc strategy Protecting group orthogonality

Long-Term Solid-State Stability Benchmark: 28-Year Stability of Tyrosine Methyl Ester as Class-Level Reference

L-Tyrosine methyl ester has been demonstrated to remain stable after 28 years of storage at room temperature, with a relatively low hydrolysis rate [1]. While direct long-term stability data for L-tyrosine 1,1-dimethylethyl ester are not published, the tert-butyl ester group is generally more sterically hindered than methyl esters, which class-level structure-activity reasoning predicts would confer greater resistance to nucleophilic hydrolysis than methyl ester analogs. The crystalline solid-state form (melting point 141-144°C) further supports storage stability comparable to or exceeding that of the methyl ester.

Solid-state stability Prodrug development Crystallography

Optimal Research and Industrial Applications for L-Tyrosine 1,1-dimethylethyl ester Based on Quantified Differentiation Evidence


Fmoc-Strategy Solution-Phase and Solid-Phase Peptide Synthesis

This compound is optimally deployed as a carboxyl-protected tyrosine building block in Fmoc-strategy peptide synthesis. The tert-butyl ester provides acid-labile protection orthogonal to base-labile Fmoc chemistry, enabling sequential deprotection without side reactions [1]. The compound is commercially specified as suitable for solution-phase peptide synthesis with purity ≥99.0% (NT) , making it directly applicable for both manual and automated peptide synthesizers.

Hydrophobic Membrane Probe Development for Peroxynitrite and Oxidative Stress Research

N-t-BOC-L-tyrosine tert-butyl ester (BTBE), which incorporates the L-tyrosine 1,1-dimethylethyl ester core, functions as a validated hydrophobic probe for studying peroxynitrite-mediated nitration and dimerization reactions in biological membranes [2]. The probe achieves incorporation yields of 1-3 × 10⁷ molecules per red blood cell and exhibits IC₅₀ values of 0.02-0.05 mol (-)-epicatechin/mol peroxynitrite in liposome systems, comparable to free tyrosine in hydrophilic environments [3].

Synthesis of Fmoc-O-tert-butyl-L-tyrosine and Related Protected Derivatives

L-Tyrosine 1,1-dimethylethyl ester serves as a key intermediate for synthesizing fully orthogonal protected tyrosine derivatives such as Fmoc-Tyr(tBu)-OH. The free α-amino group enables Fmoc protection while the tert-butyl ester protects the carboxyl terminus, yielding building blocks with both acid-labile side-chain protection and base-labile α-amino protection—the gold standard for complex peptide assembly .

Long-Term Storage Amino Acid Derivative for Peptide Synthesis Core Facilities

Based on class-level evidence demonstrating 28-year room-temperature stability of tyrosine alkyl esters in crystalline form [4], and the compound's own crystalline solid-state properties (mp 141-144°C) , this compound is appropriate for core facility inventory where extended shelf-life and reliable reactivity are procurement priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Tyrosine 1,1-dimethylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.